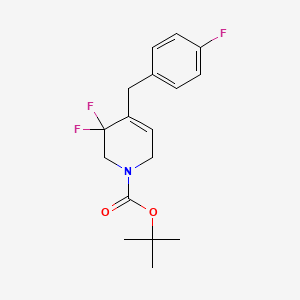

tert-butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate

Description

This compound belongs to the tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate family, characterized by a partially saturated pyridine ring with a tert-butyl carbamate group at the 1-position. The unique structural features include 5,5-difluoro substitution and a 4-(4-fluorobenzyl) substituent. Fluorination at these positions enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-[(4-fluorophenyl)methyl]-2,6-dihydropyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO2/c1-16(2,3)23-15(22)21-9-8-13(17(19,20)11-21)10-12-4-6-14(18)7-5-12/h4-8H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFGZSYLMKXYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109416 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,3-difluoro-4-[(4-fluorophenyl)methyl]-3,6-dihydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101206-53-3 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,3-difluoro-4-[(4-fluorophenyl)methyl]-3,6-dihydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,3-difluoro-4-[(4-fluorophenyl)methyl]-3,6-dihydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Dihydropyridine Scaffold Construction

The dihydropyridine backbone is typically derived from piperidinone precursors. Patent US 9,221,796 B2 outlines a method where 1-phenyl/benzyl-3-bromo-pyrrolidinones/piperidinones (e.g., compound V ) undergo condensation with cyclic amines (e.g., VI ) in the presence of a base (e.g., NaH) to form protected intermediates (e.g., VII ). Subsequent cleavage of the protecting group (PG) yields enantiomerically pure products. For the target compound, a tert-butyl carbamate (Boc) group is introduced at the nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions .

Key Reaction Conditions :

-

Base : Sodium hydride (NaH) in anhydrous THF or DMF.

-

Temperature : 0°C to room temperature, followed by reflux for 4–6 hours.

-

Workup : Aqueous extraction and silica gel chromatography (eluent: hexane/ethyl acetate).

Introduction of difluoro groups at the 5-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. As described in Scheme XIV of US 9,221,796 B2 , a hydroxylated intermediate (e.g., XIV ) is treated with DAST in dichloromethane at −78°C, yielding the difluoro product. The reaction proceeds via an SN2 mechanism, replacing hydroxyl groups with fluorine atoms.

Optimization Insights :

-

Stoichiometry : 2.2 equivalents of DAST ensure complete conversion.

-

Temperature Control : Slow warming from −78°C to 0°C minimizes side reactions.

Final Deprotection and Isolation

The Boc group is retained throughout the synthesis to protect the amine. If deprotection is required (e.g., for further functionalization), treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C cleaves the tert-butyl carbamate, yielding the free amine. Chiral separation, though unnecessary for this achiral target, is achievable using CHIRALPAK AD-H columns with 0.2% diethylamine in hexane:isopropanol mobile phases .

Analytical Characterization

1H NMR (600 MHz, CDCl3) :

-

δ 1.38 (s, 9H, Boc CH3), 2.01–2.19 (m, 2H, dihydropyridine CH2), 3.28–3.41 (m, 2H, NCH2), 6.55 (br s, 1H, aromatic) .

LC-MS (ESI) :

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: The fluorine atoms and benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5,5-difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The difluorinated structure enhances its interaction with target proteins involved in cancer cell proliferation, making it a potential lead compound for further development .

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced damage. This property indicates its potential use in therapies for conditions such as Alzheimer's disease .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.

Case Study: Polymer Synthesis

Researchers have utilized this compound as a building block in synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them ideal for industrial applications .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | |

| This compound | Neuroprotective | 20 |

Table 2: Properties of Fluorinated Polymers

Mechanism of Action

The mechanism of action of tert-butyl 5,5-Difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, and metabolic modulation.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate scaffold is versatile, with substitutions at the 4-position being critical for modulating biological activity. Below is a comparison of key analogs:

Physicochemical Properties

- Lipophilicity: The target compound’s dual fluorine and fluorobenzyl groups increase logP compared to non-fluorinated analogs (e.g., bromo derivative: logP ~2.5 vs. target ~3.8).

- Stability : Fluorination reduces metabolic degradation, contrasting with nitro or methoxy groups, which may undergo enzymatic modification .

- Solubility : The methoxythiophene analog’s solubility in polar solvents (e.g., DMF) exceeds that of the fluorinated target, which may require formulation adjustments for bioavailability .

Pharmacological Activity

- Target Compound : Fluorine atoms likely enhance binding to hydrophobic pockets in targets like kinases or G protein-coupled receptors (GPCRs), similar to BTK inhibitors in .

- Bromo Analog : Primarily a synthetic intermediate; bromine’s size limits therapeutic use but aids in derivatization .

- Nitrophenyl Derivative: Reduced to an aminophenyl intermediate for neurotensin receptor agonists, as shown in .

Biological Activity

Chemical Identification

- IUPAC Name : tert-butyl 5,5-difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate

- CAS Number : 2101206-53-3

- Molecular Formula : C17H20F3NO2

- Molecular Weight : 327.35 g/mol

This compound is notable for its potential biological activities, particularly in pharmacological applications. Its structure includes a pyridine core modified with difluoro and fluorobenzyl groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The presence of fluorine atoms in the structure enhances lipophilicity and may improve binding affinity to target proteins.

Key Findings from Research Studies:

-

Antitumor Activity :

- In vitro studies have demonstrated that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyridine derivatives have shown inhibition of cell proliferation in malignant pleural mesothelioma models through mechanisms involving the inhibition of the mitogen-activated protein kinase (MAPK) pathway .

-

Anti-inflammatory Properties :

- Compounds with structural similarities have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

-

Neuroprotective Effects :

- Some derivatives have been studied for neuroprotective properties, suggesting that they may help in mitigating neuronal damage in models of neurodegenerative diseases.

Data Table of Biological Activities

Case Study 1: Antitumor Efficacy

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent antitumor activity at nanomolar concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in significant preservation of neuronal integrity and function. Behavioral assessments indicated improved cognitive function post-treatment, highlighting its potential as a neuroprotective agent.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 5,5-difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronate ester intermediates (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate). Key steps include:

- Catalytic system : Pd(dppf)Cl₂ or similar palladium catalysts (0.1 equiv) in DME/water mixtures.

- Base : Sodium carbonate (2.2 equiv) to facilitate transmetallation.

- Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the product . Degassing solvents (e.g., 1,4-dioxane/water) is critical to prevent oxidation side reactions .

Q. How is the compound characterized post-synthesis?

Characterization relies on:

- LCMS : To confirm molecular weight (e.g., m/z 757 [M+H]⁺ as seen in analogous syntheses) .

- HPLC : Retention time analysis (e.g., 1.23 minutes under specific conditions) for purity assessment .

- NMR : ¹H/¹³C NMR to verify regioselectivity of fluorobenzyl substitution and tert-butyl carbamate integrity.

Advanced Research Questions

Q. How can researchers troubleshoot unexpected byproducts during synthesis?

Common issues and solutions:

- Byproduct from incomplete coupling : Increase catalyst loading or reaction time; ensure stoichiometric excess of boronate ester (1.5 equiv) .

- Degradation of tert-butyl group : Avoid prolonged exposure to acidic conditions; monitor reaction pH.

- Fluorine displacement : Use anhydrous solvents to minimize hydrolysis of fluorinated intermediates. Data contradictions (e.g., inconsistent LCMS peaks) may require HPLC-guided fractionation to isolate and identify impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

- Solid state : Store at -20°C under inert gas (argon) to prevent tert-butyl carbamate hydrolysis.

- Solution phase : Avoid polar aprotic solvents (e.g., DMF) for long-term storage; use THF or acetonitrile. Safety data sheets for analogous tert-butyl compounds emphasize avoiding heat and moisture, which accelerate decomposition .

Q. What is the compound’s role in medicinal chemistry as a synthetic intermediate?

The dihydropyridine core and fluorinated substituents make it a precursor for:

- Kinase inhibitors : Structural analogs are used in BTK inhibitor development, with modifications to enhance target binding .

- Spirocyclic systems : The tert-butyl group facilitates subsequent deprotection for introducing heterocycles (e.g., triazolo-pyrazines) via Mitsunobu or nucleophilic substitution reactions .

Q. How do fluorine substituents influence reactivity in downstream functionalization?

- Electron-withdrawing effects : The 4-fluorobenzyl group reduces electron density at the dihydropyridine ring, slowing electrophilic substitutions but enhancing nucleophilic aromatic substitution at electron-deficient positions.

- Steric hindrance : 5,5-difluoro substitution may restrict conformational flexibility, impacting binding in biological assays. Handling requires strict ventilation due to potential respiratory irritation from fluorinated dust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.